molecular formula C9H8N2O4 B8004652 Methyl 2-amino-6-hydroxy-1,3-benzoxazole-5-carboxylate

Methyl 2-amino-6-hydroxy-1,3-benzoxazole-5-carboxylate

Cat. No.: B8004652
M. Wt: 208.17 g/mol
InChI Key: LEOMUFFFHIXHCH-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-hydroxy-1,3-benzoxazole-5-carboxylate is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole core with amino, hydroxy, and carboxylate functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-hydroxy-1,3-benzoxazole-5-carboxylate typically involves the condensation of 2-aminophenol with appropriate carboxylate precursors. One common method includes the reaction of 2-aminophenol with methyl chloroformate under basic conditions to form the desired benzoxazole derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. Catalysts such as metal catalysts (e.g., palladium, copper) and nanocatalysts are frequently used. The reaction conditions are optimized to ensure high purity and yield of the final product. Solvents like dimethylformamide (DMF) and ethanol are commonly used in these processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-hydroxy-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Esters and amides.

Scientific Research Applications

Methyl 2-amino-6-hydroxy-1,3-benzoxazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-6-hydroxy-1,3-benzoxazole-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-6-hydroxy-1,3-benzoxazole-5-carboxylate is unique due to the presence of multiple functional groups that allow for diverse chemical reactions and biological activities. Its combination of amino, hydroxy, and carboxylate groups makes it a versatile molecule for various applications in research and industry .

Properties

IUPAC Name

methyl 2-amino-6-hydroxy-1,3-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-14-8(13)4-2-5-7(3-6(4)12)15-9(10)11-5/h2-3,12H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOMUFFFHIXHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1O)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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